
3-Benzyl-5-(4-chlorophenyl)-1,4-diphenyl-1h-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(4-chlorophenyl)-1,4-diphenyl-1h-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(4-chlorophenyl)-1,4-diphenyl-1h-pyrazole typically involves the reaction of benzylhydrazine with 4-chlorobenzaldehyde and diphenylacetylene. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-5-(4-chlorophenyl)-1,4-diphenyl-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-(4-chlorophenyl)-1,4-diphenyl-1h-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-(4-chlorophenyl)-1,4-diphenyl-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyl-5-hydroxyphenyl-1,4-diphenyl-1h-pyrazole
- 3-Benzyl-5-(4-bromophenyl)-1,4-diphenyl-1h-pyrazole
- 3-Benzyl-5-(4-methylphenyl)-1,4-diphenyl-1h-pyrazole
Uniqueness
3-Benzyl-5-(4-chlorophenyl)-1,4-diphenyl-1h-pyrazole is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity and selectivity for its molecular targets.
Eigenschaften
CAS-Nummer |
27301-50-4 |
|---|---|
Molekularformel |
C28H21ClN2 |
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
3-benzyl-5-(4-chlorophenyl)-1,4-diphenylpyrazole |
InChI |
InChI=1S/C28H21ClN2/c29-24-18-16-23(17-19-24)28-27(22-12-6-2-7-13-22)26(20-21-10-4-1-5-11-21)30-31(28)25-14-8-3-9-15-25/h1-19H,20H2 |
InChI-Schlüssel |
QSPDBEJYYVXLTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NN(C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


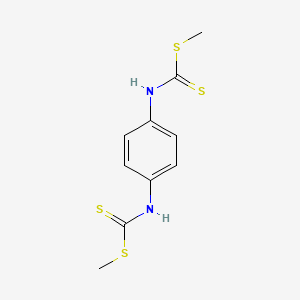

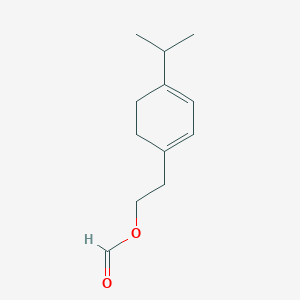
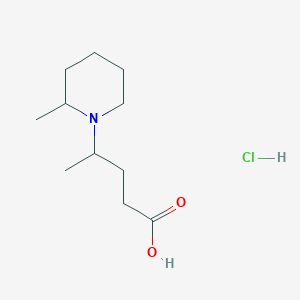

![4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]-](/img/structure/B14154044.png)
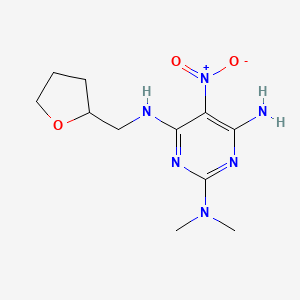
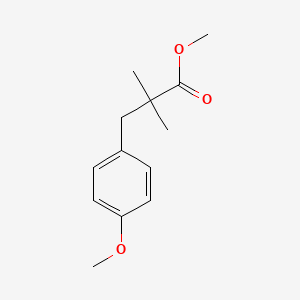


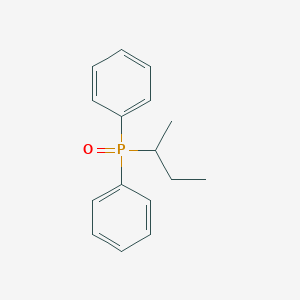
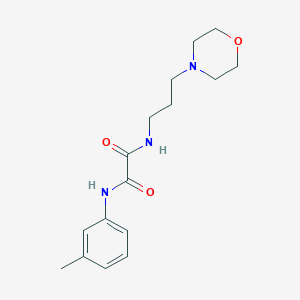
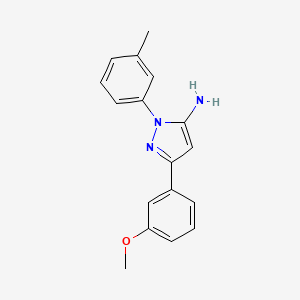
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)
